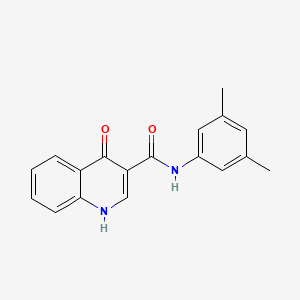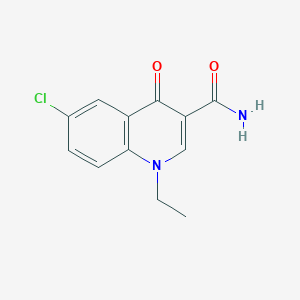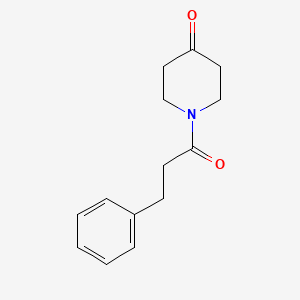
6-methoxy-N,2-dimethylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N,2-dimethylquinoline-3-carboxamide, also known as GW501516, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in the fields of medicine and sports science. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which is involved in the regulation of lipid and glucose metabolism, as well as energy homeostasis.
Mecanismo De Acción
6-methoxy-N,2-dimethylquinoline-3-carboxamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy utilization and increased endurance.
Biochemical and Physiological Effects:
6-methoxy-N,2-dimethylquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake in skeletal muscle, reduced triglyceride levels, and increased endurance. It has also been shown to improve insulin sensitivity and increase mitochondrial biogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methoxy-N,2-dimethylquinoline-3-carboxamide in lab experiments is its selective activation of PPARδ, which allows for specific targeting of metabolic pathways involved in energy homeostasis. However, one limitation is that the long-term effects of 6-methoxy-N,2-dimethylquinoline-3-carboxamide on human health are not yet fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 6-methoxy-N,2-dimethylquinoline-3-carboxamide. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes, as well as its potential use in enhancing athletic performance. Another area of interest is its mechanism of action, and how it interacts with other metabolic pathways in the body. Additionally, further research is needed to determine the long-term effects of 6-methoxy-N,2-dimethylquinoline-3-carboxamide on human health, and to develop safer and more effective analogs of the drug.
Métodos De Síntesis
The synthesis of 6-methoxy-N,2-dimethylquinoline-3-carboxamide involves the reaction of 2,4-dinitrobenzenesulfonamide and 2-(4-methoxyphenyl)acetic acid to form 6-methoxy-N,2-dimethylquinoline-3-carboxylic acid, which is then converted to the amide form by reacting with thionyl chloride and dimethylamine. The amide is then reduced to the final product, 6-methoxy-N,2-dimethylquinoline-3-carboxamide, using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
6-methoxy-N,2-dimethylquinoline-3-carboxamide has been extensively studied for its potential applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce triglyceride levels in animal models. In addition, 6-methoxy-N,2-dimethylquinoline-3-carboxamide has been investigated for its potential use in enhancing athletic performance, as it has been shown to increase endurance and improve muscle fiber composition in animal studies.
Propiedades
IUPAC Name |
6-methoxy-N,2-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(13(16)14-2)7-9-6-10(17-3)4-5-12(9)15-8/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKIPNRTKKITAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N,2-dimethylquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)







![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)


![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)